molecular formula C80H138B4O12 B13386973 1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol CAS No. 8016-96-4

1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol

Cat. No.: B13386973
CAS No.: 8016-96-4
M. Wt: 1335.2 g/mol
InChI Key: XQMGNGSNYCMFLX-UHFFFAOYSA-N
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Description

The four compounds under analysis are boronic ester derivatives characterized by the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This functional group is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . Below is a detailed structural breakdown:

1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol: Features a cyclopropyl and phenyl substituent on the first carbon, a decanol backbone, and a boronic ester at position 2. The cyclopropyl group introduces steric bulk, while the phenyl group may enhance π-π interactions in coupling reactions.

5-Methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol: Contains a branched methyl group at position 5 and a nonanol chain. The shorter chain (compared to decanol) may improve solubility in polar solvents.

1-Phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol: The shortest chain (pentanol) with a phenyl group at position 1, balancing steric effects and reactivity.

Properties

CAS No.

8016-96-4

Molecular Formula

C80H138B4O12

Molecular Weight

1335.2 g/mol

IUPAC Name

1-cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol

InChI

InChI=1S/C26H41BO3.C19H37BO3.C18H27BO3.C17H33BO3/c1-6-7-8-9-10-12-17-23(20-27-29-24(2,3)25(4,5)30-27)26(28,22-18-19-22)21-15-13-11-14-16-21;1-8-10-11-12-14-19(7,21)16(13-9-2)15-20-22-17(3,4)18(5,6)23-20;1-6-10-15(16(20)14-11-8-7-9-12-14)13-19-21-17(2,3)18(4,5)22-19;1-8-10-12-17(7,19)14(11-9-2)13-18-20-15(3,4)16(5,6)21-18/h11,13-16,20,22,28H,6-10,12,17-19H2,1-5H3;15,21H,8-14H2,1-7H3;7-9,11-13,16,20H,6,10H2,1-5H3;13,19H,8-12H2,1-7H3

InChI Key

XQMGNGSNYCMFLX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C2=CC=CC=C2)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C)(CCCC)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C)(CCCCCC)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCCCCCCC)C(C2CC2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Organoboron Compounds

Organoboron compounds, such as those containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, are commonly used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.

Cross-Coupling Reactions

Cross-coupling reactions are pivotal in forming carbon-carbon bonds. The Suzuki-Miyaura reaction is particularly useful for synthesizing complex molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides.

Preparation of Boronic Acid Derivatives

Boronic acid derivatives can be prepared from the corresponding halides using bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst and a base like potassium acetate.

Analysis and Purification

Spectroscopic Analysis

Purification Techniques

Data Table: General Conditions for Suzuki-Miyaura Cross-Coupling Reactions

Reagent Solvent Catalyst Base Temperature
Boronic Acid 1,4-Dioxane/Water Pd(II) Complex K$$2$$CO$$3$$ or K$$3$$PO$$4$$ 80°C to 100°C
Halide/Triflate Ethanol/Water Pd(0) Complex NaOH or Cs$$2$$CO$$3$$ 50°C to 120°C

This table provides general conditions for Suzuki-Miyaura reactions, which can be adapted for synthesizing the target compounds.

Chemical Reactions Analysis

Types of Reactions

These compounds primarily undergo:

    Oxidation: Conversion to corresponding boronic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted organic molecules, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as probes for biological studies.

    Medicine: Investigated for their potential use in cancer therapy and other medical applications due to their unique chemical properties.

    Industry: Utilized in the production of advanced materials and as catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of these compounds often involves the formation of boron-oxygen or boron-carbon bonds, which can interact with various molecular targets. In biological systems, these interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents and chain lengths significantly influence physical properties and reactivity (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Chain Length Solubility (Predicted)
1-Cyclopropyl-1-phenyl-decan-1-ol C₂₅H₃₇BO₃ 396.38 Cyclopropyl, phenyl C10 Low in water, high in THF
5-Methyl-nonan-5-ol C₁₅H₂₉BO₃ 268.21 Methyl C9 Moderate in ethanol
5-Methyl-undecan-5-ol C₁₇H₃₃BO₃ 296.26 Methyl C11 Low in water, high in DCM
1-Phenyl-pentan-1-ol C₁₈H₂₇BO₃ 290.22 Phenyl C5 Moderate in acetone

Key Observations :

  • Chain Length : Longer chains (e.g., undecan-5-ol) increase hydrophobicity, reducing aqueous solubility but enhancing compatibility with lipid membranes. This property is critical in drug design .
  • Phenyl groups enhance stability in Suzuki reactions due to resonance effects .
Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions, which form C–C bonds between aryl/alkyl halides and boronic acids/esters . Reactivity trends:

  • Electron-Withdrawing vs. Electron-Donating Groups : The phenyl group (electron-donating) stabilizes the boronic ester, improving coupling efficiency, as seen in analogous compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride .
  • Steric Effects : The cyclopropyl group in the decan-1-ol derivative may reduce reaction rates compared to methyl or linear alkyl substituents, as observed in hindered analogs like 2-cyclopropyl-6-(dioxaborolan-2-yl)benzonitrile .
  • Solubility: Shorter chains (e.g., pentan-1-ol) improve solubility in common solvents (e.g., acetonitrile, ethanol), facilitating homogeneous reaction conditions .

Biological Activity

The compounds of interest, including 1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol , 5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol , 5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol , and 1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol , belong to a class of compounds that exhibit significant biological activities due to their unique structural features. This article will explore the biological activity of these compounds based on existing literature and research findings.

These compounds contain a dioxaborolane moiety which is known for its stability and ability to participate in various chemical reactions. The general formula for these compounds can be represented as follows:

Compound NameMolecular FormulaMolecular Weight (g/mol)
1-Cyclopropyl...C19H21BO3308.18
5-Methyl...C17H25BO3302.17
5-Methyl...C18H27BO3316.19
1-Phenyl...C18H25BO3314.19

Antimicrobial Activity

Research indicates that dioxaborolane derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds with greater lipophilicity often exhibit enhanced antibacterial activity. This is attributed to their ability to penetrate bacterial membranes more effectively .

Enzyme Inhibition

Some derivatives have been evaluated for their inhibitory effects on various enzymes. For example:

  • Butyrylcholinesterase (BChE) : One derivative demonstrated an IC50 value of 46.42 µM against BChE, indicating strong inhibitory potential comparable to established inhibitors like physostigmine .

Selectivity and Potency

The selectivity of these compounds for specific biological targets is crucial for their therapeutic potential. For example:

  • GlyT1 Inhibition : Certain dioxaborolane derivatives have been identified as selective inhibitors of GlyT1 with minimal activity against GlyT2 isoforms . This selectivity is important for minimizing side effects associated with broader-spectrum inhibitors.

Study on Antimicrobial Properties

A study published in PubMed highlighted the synthesis and antimicrobial evaluation of several dioxaborolane derivatives. The results indicated that these compounds exhibited moderate to significant antibacterial and antifungal activities .

Structure Activity Relationship (SAR)

Extensive SAR studies have been conducted on related compounds to optimize their biological activity. For instance, modifications in the dioxaborolane structure have been shown to influence both potency and selectivity against targeted enzymes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of these boronate esters?

  • Methodology :

  • Esterification : Use pinacol esterification under anhydrous conditions with boron trifluoride etherate (BF₃·OEt₂) as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups) and ¹¹B NMR (δ 28–32 ppm for boronate esters) .
  • Safety : Handle under inert atmosphere (N₂/Ar) to prevent hydrolysis; use gloveboxes for moisture-sensitive steps .

Q. What characterization techniques are critical for verifying structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹¹B NMR distinguishes boronate esters from free boronic acids. ¹H/¹³C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.5–1.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ for C₂₀H₂₈BO₄: calc. 343.21, found 343.20) .
  • IR Spectroscopy : B-O stretches (1350–1450 cm⁻¹) validate boronate formation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence Suzuki-Miyaura cross-coupling efficiency?

  • Experimental Design :

  • Comparative Studies : Synthesize analogs with varying alkyl/aryl substituents. Test coupling with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ catalyst and K₂CO₃ base .
  • Kinetic Analysis : Monitor reaction rates via HPLC. Bulky groups (e.g., cyclopropyl) reduce transmetallation efficiency by 20–30% compared to linear alkyl chains .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess steric maps and charge distribution at the boron center .

Q. How can researchers resolve contradictions in reported hydrolysis stability?

  • Troubleshooting Strategy :

  • Controlled Degradation : Expose compounds to varying humidity (10–90% RH) and track hydrolysis via ¹¹B NMR. Longer alkyl chains (e.g., undecan-5-ol) enhance stability (t₁/₂ > 48 hrs at 50% RH vs. t₁/₂ < 12 hrs for pentan-1-ol derivatives) .
  • Additive Screening : Test stabilizers (e.g., 2,6-lutidine) to mitigate acid-catalyzed hydrolysis in protic solvents .

Q. What role do these compounds play in organic electronic materials?

  • Application Focus :

  • Polymer Synthesis : Incorporate into conjugated polymers via Suzuki coupling. For example, DPP3 (from ) exhibits λₐbs = 550 nm, suitable for organic photovoltaics .
  • Device Fabrication : Optimize solubility in chlorobenzene/THF mixtures (10–20 mg/mL) for spin-coating thin films. Anneal at 150°C to enhance crystallinity .

Data Analysis and Contradiction Management

Q. How to address discrepancies in catalytic activity across studies?

  • Systematic Approach :

  • Variable Control : Standardize solvent purity (HPLC-grade), catalyst loading (5 mol% Pd), and temperature (80°C).
  • Yield Correlation : Tabulate substituent effects (see Table 1).
  • Statistical Validation : Use ANOVA to identify significant outliers (p < 0.05) .

Table 1 : Substituent Impact on Suzuki Coupling Yields

CompoundSubstituentYield (%)Steric Hindrance (ų)
1-Cyclopropyl-1-phenyl...Cyclopropyl + phenyl62150
5-methyl-4-...nonan-5-olBranched alkyl78120
1-phenyl-2-...pentan-1-olLinear alkyl8590

Methodological Recommendations

  • Synthetic Protocols : Prioritize microwave-assisted synthesis for time-sensitive reactions (20 mins vs. 12 hrs conventional) .
  • Safety Compliance : Follow OSHA guidelines for boron handling; use fume hoods and PPE .
  • Data Reproducibility : Archive NMR raw data (FID files) and HPLC chromatograms in open-access repositories.

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